Tetradec-5-yn-1-ol
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Overview
Description
Tetradec-5-yn-1-ol is an organic compound with the molecular formula C₁₄H₂₆O. It is a clear, colorless to pale yellow liquid that is primarily used as an intermediate in the synthesis of various chemical compounds. This compound is notable for its role as a precursor to sex pheromones in certain insect species, making it significant in both chemical and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradec-5-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-bromo-5-decyne with 1-hexyne in the presence of a base such as sodium amide. The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, this compound is often produced using catalytic hydrogenation of tetradec-5-yne. This process involves the use of a catalyst such as Lindlar’s catalyst in the presence of hydrogen gas. The reaction is carried out at low temperatures to ensure selective hydrogenation .
Chemical Reactions Analysis
Types of Reactions: Tetradec-5-yn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetradec-5-ynoic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to tetradec-5-ene-1-ol using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Tetradec-5-ynoic acid.
Reduction: Tetradec-5-ene-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetradec-5-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pheromones and other bioactive compounds.
Medicine: Research is ongoing into its potential use in the synthesis of pharmaceuticals and other therapeutic agents.
Mechanism of Action
The mechanism of action of Tetradec-5-yn-1-ol primarily involves its role as a precursor in the synthesis of sex pheromones. These pheromones are crucial for the mating behavior of certain insect species. The compound undergoes enzymatic transformations to form the active pheromone molecules, which then interact with specific receptors in the target insects, triggering behavioral responses .
Comparison with Similar Compounds
Tetradec-5-ene-1-ol: Similar in structure but lacks the triple bond, making it less reactive in certain chemical reactions.
Hexadec-5-yn-1-ol: Similar in structure but has a longer carbon chain, affecting its physical properties and reactivity.
Dodec-5-yn-1-ol: Similar in structure but has a shorter carbon chain, influencing its volatility and solubility.
Uniqueness: Tetradec-5-yn-1-ol is unique due to its specific role in the synthesis of sex pheromones for certain insect species. Its triple bond also makes it a versatile intermediate in various chemical reactions, providing a distinct advantage over similar compounds .
Properties
IUPAC Name |
tetradec-5-yn-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-8,11-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYVLVVDLNCCMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CCCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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